![molecular formula C7H5BrFNO3 B3041976 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene CAS No. 445441-57-6](/img/structure/B3041976.png)
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is 1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is a solid substance . It should be stored in a dry room at normal temperature .Scientific Research Applications
Reactivity and Mechanistic Studies
- Methoxy-dehalogenation Reactivity: The study of the reactivity of halogenobenzofurazans with nucleophiles highlighted methoxy-dehalogenation reactions. This research is crucial for understanding the substitution mechanisms in halogenated compounds, including those similar to 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene, demonstrating significant variations in substitution rates influenced by the presence of a nitro-group and the type of halogen present (Monte et al., 1971).
Synthesis Applications
- Synthesis of Radiopharmaceuticals: The compound was utilized in the synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane ([18F]FP‐β‐CIT), a process involving two-step reactions starting from a related bromo-nitro compound. This synthesis is pivotal for developing radiopharmaceuticals for PET imaging, showcasing the compound's role in creating complex molecular structures (Klok et al., 2006).
Enhancing Polymer Solar Cells
- Improvement in Electron Transfer Processes: A study introduced a similar fluorine and nitro substituted compound as a fluorescent inhibitor in polymer solar cells (PSCs), leading to a significant improvement in device performance. This research underscores the potential of such compounds to enhance electron transfer processes and overall efficiency in PSCs (Fu et al., 2015).
Electronic Structure Analysis
- Surface Grafting on Silicon: Research on the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces revealed that such compounds, including those structurally related to 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene, can modify surface properties through molecule-substrate interactions. This is crucial for silicon surface engineering, potentially impacting semiconductor technology (Hunger et al., 2006).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
1-bromo-4-fluoro-5-methoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZRMJJULAMQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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